molecular formula C15H17N3O3S3 B2552860 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034614-17-8

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2552860
CAS No.: 2034614-17-8
M. Wt: 383.5
InChI Key: GPDDNZQGSFYBSZ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also being studied for their potential as visible-light organophotocatalysts .


Synthesis Analysis

The synthesis of similar compounds often involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzo[c][1,2,5]thiadiazole core with various substituents. The exact structure would depend on the specific synthesis process and the chosen donor groups .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they have been used as photocatalysts in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents used. They are generally characterized by their optoelectronic and photophysical properties .

Mechanism of Action

The mechanism of action of these compounds in their applications (such as in photovoltaics or as fluorescent sensors) is often related to their optoelectronic and photophysical properties, which can be tuned by varying the donor groups .

Future Directions

Future research in this area could involve further exploration of the potential of benzo[c][1,2,5]thiadiazole derivatives as visible-light organophotocatalysts . Additionally, the development of simpler and more cost-effective synthesis methods could be a valuable direction .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S3/c19-8-5-11(12-6-9-22-10-12)4-7-16-24(20,21)14-3-1-2-13-15(14)18-23-17-13/h1-3,6,9-11,16,19H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDDNZQGSFYBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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